molecular formula C11H15NO2 B2591292 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 927970-57-8

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B2591292
CAS No.: 927970-57-8
M. Wt: 193.246
InChI Key: CPMDPSPSNQSOQS-UHFFFAOYSA-N
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Description

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound with the molecular formula C11H15NO2 It belongs to the class of benzopyrans, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one with an amine source. One common method is the reductive amination of the ketone using an amine and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.

Scientific Research Applications

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one: This compound is structurally similar but lacks the amine group.

    6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Another related compound with a carboxylic acid group instead of an amine.

Uniqueness

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amine group allows for a variety of chemical modifications and interactions that are not possible with its analogs .

Properties

IUPAC Name

6-ethoxy-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7,10H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMDPSPSNQSOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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